

A Technical Guide to DT2216: A PROTAC-Mediated Degrader of BCL-XL

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Compound of Interest		
Compound Name:	DT2216	
Cat. No.:	B607219	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The B-cell lymphoma-2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like B-cell lymphoma-extra large (BCL-XL) representing key therapeutic targets in oncology. However, direct inhibition of BCL-XL has been hampered by on-target toxicity, specifically dose-limiting thrombocytopenia, due to the essential role of BCL-XL in platelet survival. **DT2216** is a first-in-class bifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC), designed to overcome this limitation. It selectively induces the degradation of BCL-XL by hijacking the ubiquitin-proteasome system, demonstrating potent antitumor activity while sparing platelets. This guide provides an in-depth technical overview of **DT2216**'s mechanism of action, its effects on the BCL-2 protein family, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction to the BCL-2 Family and DT2216

The BCL-2 family consists of both anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK, BIM). The balance between these factions dictates a cell's fate, with an overexpression of anti-apoptotic members being a hallmark of cancer, enabling tumor cells to evade programmed cell death.[1][2] While the BCL-2 inhibitor Venetoclax has seen clinical success, targeting BCL-XL has remained a challenge.[1] Small molecule inhibitors like Navitoclax (ABT-263), which inhibit both BCL-2 and BCL-XL, cause severe thrombocytopenia, limiting their therapeutic window.[3]



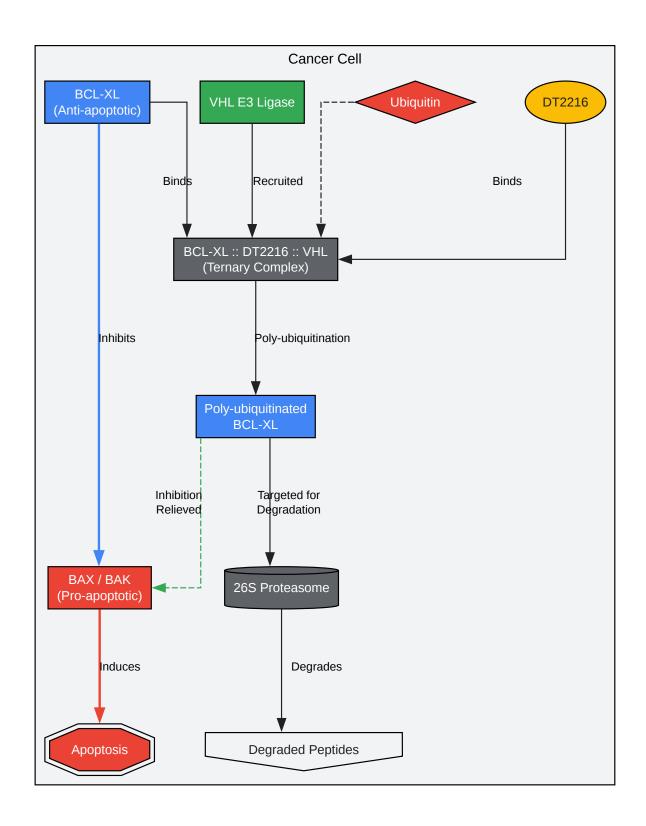
DT2216 emerges as an innovative solution to this problem.[3] It is a PROTAC composed of a ligand that binds to BCL-XL and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] This dual-binding action forms a ternary complex, leading to the polyubiquitination of BCL-XL and its subsequent degradation by the proteasome.[1] The key to **DT2216**'s safety profile lies in its selective mechanism; since human platelets express minimal levels of VHL E3 ligase, **DT2216** is expected to be, and has been shown to be, less toxic to platelets.[1][3][7]

Mechanism of Action of DT2216

DT2216 functions by coopting the cell's natural protein disposal machinery. The process can be broken down into several key steps:

- Ternary Complex Formation: DT2216, with its two distinct warheads, simultaneously binds to the target protein, BCL-XL, and the VHL E3 ubiquitin ligase, bringing them into close proximity.[1][3]
- Ubiquitination: The recruitment of the E3 ligase to BCL-XL facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the BCL-XL surface.
- Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades BCL-XL into small peptides.[1]
- Apoptosis Induction: The degradation of BCL-XL disrupts the sequestration of pro-apoptotic
 proteins BAX and BAK.[8][9] Freed BAX and BAK can then oligomerize at the outer
 mitochondrial membrane, leading to mitochondrial outer membrane permeabilization
 (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[2][8][9]





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Caption: Mechanism of Action for DT2216 PROTAC.



Quantitative Data Summary

DT2216 has demonstrated potent and selective activity across a range of preclinical models. Its efficacy is measured by its ability to induce BCL-XL degradation (DC₅₀ and D_{max}) and to kill cancer cells (EC₅₀).

Table 1: In Vitro Degradation and Cytotoxicity of DT2216

Cell Line	Cancer Type	BCL-XL DC ₅₀	BCL-XL D _{max}	EC₅₀ (72h)	Citation(s)
MOLT-4	T-cell Acute Lymphoblasti c Leukemia (T-ALL)	~5-10 nM	>95%	0.052 μM (52 nM)	[3][5][9]
MyLa	T-cell Lymphoma (TCL)	Not specified	Not specified	<10 nM	[10]
SET2	JAK2-mutant Acute Myeloid Leukemia (AML)	Not specified	Efficient degradation at 1 μΜ	Avg: 1.61 ± 0.81 μΜ	[7]
UKE-1	JAK2-mutant Acute Myeloid Leukemia (AML)	Not specified	Not specified	Avg: 1.61 ± 0.81 μΜ	[7]
Human Platelets	N/A (Toxicity)	No significant degradation up to 3 μM	Minimal	>3 μM	[3][11]

- DC₅₀ (Degradation Concentration 50%): The concentration of **DT2216** required to degrade 50% of the target protein.
- D_{max} (Maximum Degradation): The maximum percentage of protein degradation achieved.



• EC₅₀ (Effective Concentration 50%): The concentration of **DT2216** required to inhibit cell viability by 50%.

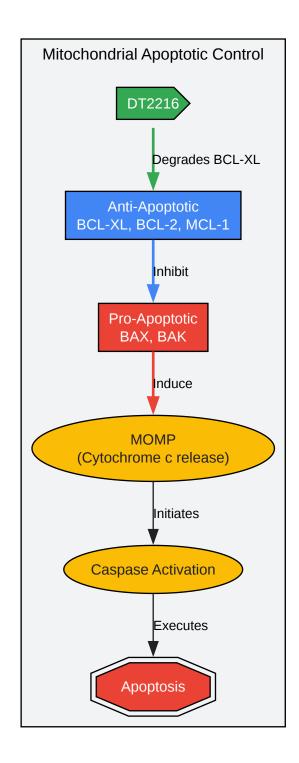
Table 2: In Vivo Efficacy of DT2216 in Xenograft Models

Xenograft Model	Cancer Type	Dosing Regimen	Outcome	Citation(s)
MOLT-4	T-ALL	15 mg/kg, i.p., weekly	More effective at suppressing tumor growth than 7.5 mg/kg dose. No significant thrombocytopeni a.	[3][5][9]
MyLa	T-cell Lymphoma	10 mg/kg, i.p., every 4 days	Significant tumor growth inhibition and induced tumor regression.	[11]
SET2	JAK2-mutant AML	15 mg/kg, i.p., every 4 days	Reduced tumor burden.	[7]

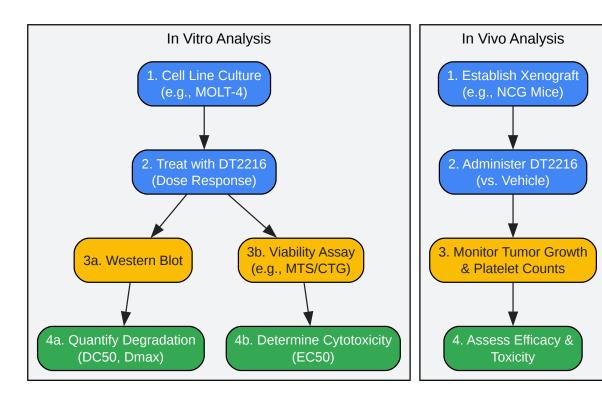
Selectivity Profile within the BCL-2 Family

A crucial aspect of **DT2216** is its selectivity. Although the BCL-XL binding moiety of **DT2216** is derived from Navitoclax, which has affinity for both BCL-XL and BCL-2, **DT2216** specifically degrades BCL-XL.[2][12] It does not induce the degradation of other BCL-2 family members like BCL-2 or MCL-1.[3][12] This specificity is likely due to the inability of **DT2216** to form a stable and conformationally correct ternary complex between BCL-2 and the VHL E3 ligase, preventing the ubiquitination of BCL-2.[12] This high selectivity contributes to its targeted therapeutic effect, focusing solely on the BCL-XL dependency of certain cancers.









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